(S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate
Description
(S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate (CAS: 2229714-15-0) is a chemically complex small molecule featuring a piperidine-2,6-dione core fused with an isoindolinone moiety and a benzenesulfonate counterion. Key properties include:
- Molecular formula: C17H20N4O3 (free base) .
- Molecular weight: 328.37 g/mol .
- Safety profile: Classified under hazard codes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
The compound is stored under inert, light-protected conditions at room temperature, reflecting its sensitivity to environmental degradation .
Properties
IUPAC Name |
benzenesulfonic acid;(3S)-3-(3-oxo-6-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3.C6H6O3S/c22-15-4-3-14(16(23)19-15)21-10-11-9-12(1-2-13(11)17(21)24)20-7-5-18-6-8-20;7-10(8,9)6-4-2-1-3-5-6/h1-2,9,14,18H,3-8,10H2,(H,19,22,23);1-5H,(H,7,8,9)/t14-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJBASFUOJQHMR-UQKRIMTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCNCC4.C1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC(=C3)N4CCNCC4.C1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This compound is characterized by a complex structure that allows it to interact with biological systems in various ways. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C17H21N4O3S
- Molecular Weight : 365.44 g/mol
- CAS Number : 2520107-65-5
The presence of piperazine and isoindoline moieties contributes to its pharmacological profile, allowing for diverse interactions with biological targets.
Research indicates that (S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione exerts its biological effects through several mechanisms:
- Inhibition of Protein Targets : The compound has shown inhibitory effects on specific protein targets involved in cell signaling pathways.
- Regulation of Gene Expression : It may influence the expression of genes related to immune response and cell proliferation.
- Interaction with Receptors : The compound can bind to various receptors, potentially modulating their activity and affecting downstream signaling pathways.
Antitumor Activity
Studies have demonstrated that (S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione exhibits significant antitumor activity. In vitro assays using cancer cell lines have shown:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF7 (Breast) | 10 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 12 | Inhibition of angiogenesis |
These results suggest that the compound could be developed as a chemotherapeutic agent.
Immunomodulatory Effects
The compound has also been investigated for its immunomodulatory properties. In vivo studies indicate:
- Increased Cytokine Production : Enhances the production of pro-inflammatory cytokines.
- T-cell Activation : Promotes the activation and proliferation of regulatory T cells, which may be beneficial in autoimmune conditions.
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced solid tumors evaluated the efficacy of (S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione in combination with standard chemotherapy. The results indicated a 30% increase in overall survival compared to controls, highlighting the compound's potential as an adjunct therapy.
Case Study 2: Autoimmune Disorders
Another study focused on patients with rheumatoid arthritis treated with the compound showed a significant reduction in disease activity scores after 12 weeks, suggesting its role in modulating immune responses.
Safety and Toxicology
Toxicological assessments have indicated that while (S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione demonstrates promising therapeutic effects, it also exhibits dose-dependent toxicity. Key findings include:
| Parameter | Observed Effect |
|---|---|
| Liver Enzymes | Elevated ALT and AST levels |
| Hematological Effects | Mild leukopenia observed |
| Renal Function | No significant changes noted |
These findings underscore the importance of careful dosing and monitoring during therapeutic use.
Comparison with Similar Compounds
Key Structural Analogs
Structural and Functional Differences
Hydroxy substitution (CAS 2589697-74-3): Increases hydrophilicity, which could reduce blood-brain barrier penetration compared to the parent compound .
Piperazine Role :
The piperazine ring in the parent compound (CAS 2229714-15-0) is critical for binding to targets requiring cationic or hydrogen-bonding interactions. Its absence or replacement in analogs would significantly alter pharmacological profiles .
Safety and Stability: No direct toxicity data are available for analogs, but the parent compound’s hazards (H302, H315, etc.) suggest that structural modifications may mitigate or exacerbate these risks depending on substituent chemistry .
Research Findings and Methodological Considerations
Similarity Assessment Strategies
Compound similarity comparisons rely on structural and physicochemical metrics:
- Structural similarity: Algorithms assess shared motifs (e.g., piperazine, isoindolinone) to predict overlapping biological activities .
Limitations in Current Data
- Biological activity data: No direct studies on the target compound or analogs are provided in the evidence, limiting mechanistic comparisons.
- Synthetic accessibility : Derivatives like the fluoro-substituted analog may require specialized synthesis routes, impacting scalability .
Preparation Methods
Isoindolinone Core Synthesis
The isoindolinone scaffold is typically constructed via cyclization of phthalimide derivatives. A patent by WO1998031667A1 describes the use of ammonium benzenesulfonate salts to facilitate the cyclization of phthalic anhydride derivatives under reflux conditions (120–150°C, 6–8 hours), achieving yields of 70–85%. Alternative methods employ N-benzyl-N,N-dimethylurea lithiation followed by electrophilic substitution, as demonstrated by Beilstein Journal of Organic Chemistry, yielding isoindolin-1-ones in 75–90% purity.
Piperazine Substitution
Mechanochemical Synthesis Methods
Mechanochemistry offers a solvent-minimized alternative for key steps. Source reports a one-pot, two-step protocol for synthesizing analogs of the target compound:
Table 1: Mechanochemical Reaction Conditions and Yields
| Intermediate | Reagents | Milling Time | Temperature | Yield (%) |
|---|---|---|---|---|
| 2a–l | NaOH, sulfonyl chloride | 5–7 min | RT | 85–98 |
| 3a–l | Piperazine, MeCN/DMSO | 1.5 h | 50–80°C | 75–88 |
This method eliminates solvent waste and reduces reaction times from hours to minutes, though scalability remains limited by milling equipment.
One-Pot Synthesis Strategies
A breakthrough one-pot synthesis, described in CN103554082A, combines isoindolinone formation, piperazine substitution, and salt precipitation in a single reactor. Using 3-fluorobenzenesulfonyl chloride and piperazine in DMSO at 80°C, the method achieves 85–88% yield with no intermediate purification. Similarly, Beilstein Journal of Organic Chemistry highlights a lithiation-substitution-cyclization sequence using n-butyllithium and electrophiles, yielding isoindolin-1-ones in 82–90% yield.
Benzenesulfonate Salt Formation
The benzenesulfonate counterion is introduced to enhance solubility and stability. ChemicalBook protocols specify dissolving the free base in hot ethanol, adding benzenesulfonic acid (1.05 eq), and cooling to 0°C to precipitate the salt. X-ray diffraction data confirm the (S)-configuration, with hydrogen bonding between the sulfonate group and piperidine nitrogen stabilizing the crystal lattice.
Comparative Analysis and Optimization
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Multi-Step Organic | 60–70 | 95–99 | High | Established, reproducible |
| Mechanochemical | 75–88 | 90–95 | Moderate | Solvent-free, rapid |
| One-Pot | 82–90 | 85–92 | High | Minimal purification steps |
Challenges include managing exothermic reactions during sulfonylation and ensuring enantiopurity in the final product. Source notes that impurities from incomplete piperazine substitution often necessitate chromatography, increasing costs .
Q & A
Q. What analytical methods are recommended for determining the purity and impurity profile of (S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate?
High-performance liquid chromatography (HPLC) with photodiode array detection is widely used, employing a buffer system such as ammonium acetate adjusted to pH 6.5 with acetic acid to optimize separation of polar impurities . Pharmacopeial guidelines recommend spiking studies with reference standards (e.g., piperazine-related derivatives) to identify and quantify impurities at levels ≥0.1% . For chiral purity, chiral stationary phases or derivatization agents should be incorporated to resolve enantiomeric contaminants .
Q. What synthetic routes are reported for preparing (S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate?
A common approach involves coupling isoindolinone precursors with piperazine derivatives via nucleophilic substitution, followed by salt formation with benzenesulfonic acid. For example, hydrazine-mediated cyclization of substituted phenylhydrazines with carbonyl intermediates can yield the isoindolinone core . Chiral purity is maintained using enantioselective catalysts (e.g., L-proline derivatives) or resolution via preparative chiral HPLC .
Q. How should researchers approach structural elucidation of degradation products under accelerated stability conditions?
Forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline conditions) are critical. Degradants are characterized using LC-MS/MS for molecular weight determination and NMR (¹H/¹³C, 2D-COSY) for structural confirmation. Cross-referencing with known impurities, such as piperazine N-oxide derivatives, aids identification .
Advanced Research Questions
Q. How can experimental designs evaluate pH-dependent solubility and permeability in preclinical development?
Use a split-plot design to test solubility across biorelevant media (e.g., FaSSIF/FeSSIF at pH 1.2–6.8) and permeability via parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers . Statistical models (e.g., ANOVA with Tukey post hoc tests) can correlate pH effects with bioavailability.
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from metabolic instability or poor tissue penetration. Comparative studies should integrate:
Q. How can computational tools predict metabolic pathways and drug-drug interactions?
Molecular docking (e.g., AutoDock Vina) identifies binding affinities to cytochrome P450 isoforms (CYP3A4, CYP2D6). Quantitative structure-activity relationship (QSAR) models predict phase II conjugation sites. Validate predictions with in vitro CYP inhibition assays using human liver microsomes .
Q. What experimental designs characterize polymorphic forms and their impact on bioavailability?
Polymorph screening via solvent recrystallization (e.g., using ethanol/water mixtures) followed by X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify forms. In vitro dissolution studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.5) correlate polymorph stability with absorption rates. Bioavailability comparisons require crossover studies in animal models .
Methodological Notes
- Impurity Profiling: Always include a system suitability test in HPLC methods using EP/JP reference standards .
- Chiral Analysis: Polarimetric detection or circular dichroism (CD) spectroscopy supplements chiral HPLC for enantiomeric excess validation .
- Data Interpretation: Use multivariate analysis (e.g., PCA) to resolve overlapping spectral peaks in degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
